molecular formula C25H26N2O5 B2886935 (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one CAS No. 929867-66-3

(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one

Katalognummer: B2886935
CAS-Nummer: 929867-66-3
Molekulargewicht: 434.492
InChI-Schlüssel: FNZMTLXHNUUEQG-HMAPJEAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuran-based derivative featuring a piperazine-ethanol side chain and a conjugated Z-configuration double bond. The Z-isomer configuration at the methylidene group (C=CH) influences its spatial arrangement, likely affecting binding affinity to biological targets . The hydroxyl group at position 6 and the methyl group at position 4 on the benzofuran scaffold suggest enhanced solubility and metabolic stability compared to simpler benzofuran derivatives .

Eigenschaften

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-16-12-20(29)19(15-27-8-6-26(7-9-27)10-11-28)25-23(16)24(30)22(32-25)14-18-13-17-4-2-3-5-21(17)31-18/h2-5,12-14,28-29H,6-11,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZMTLXHNUUEQG-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCN(CC5)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCN(CC5)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by recent research findings and data.

Structural Characteristics

The compound features a benzofuran core which is a well-established scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple functional groups, such as hydroxyl and piperazine moieties, enhances its potential for biological activity.

Biological Activity Overview

Benzofuran derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many benzofuran compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacteria and fungi at low concentrations, indicating their potential as antimicrobial agents .
  • Antitumor Activity : Research indicates that certain benzofuran derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with specific substitutions on the benzofuran ring have shown IC50 values in the nanomolar range against leukemia and solid tumor cell lines .
  • Anti-inflammatory Effects : Benzofurans have been reported to modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis and various fungal strains. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against target pathogens .
  • Cytotoxicity Testing : The compound's structural analogs were tested against K562 and HL60 leukemia cells, revealing significant cytotoxic activity with IC50 values ranging from 0.1 μM to 5 μM. These findings highlight the importance of functional group positioning on the benzofuran ring for enhancing biological activity .
  • Mechanism of Action : Benzofuran derivatives have been identified as inhibitors of mTOR signaling pathways, which are crucial in cancer cell proliferation. The structural modifications in these compounds were found to enhance their potency and selectivity .

Data Tables

Biological ActivityCompoundIC50/MIC ValuesReference
AntimicrobialCompound AMIC = 2 μg/mL
AntitumorCompound BIC50 = 0.1 μM
Anti-inflammatoryCompound CIC50 = 5 μM

Wissenschaftliche Forschungsanwendungen

(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a complex organic molecule with a benzofuran core, characterized by fused benzene and furan rings. It also has functional groups including a hydroxyl group, a piperazine moiety, and a methylene bridge connected to the benzofuran structure. Benzofuran derivatives have been studied for their biological activities and interactions with biological targets, making them potential candidates in drug development.

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Drug Development: Due to its capacity to interact with multiple biological targets.
  • Medicinal Chemistry: Because of its diverse functional groups.
  • Therapeutic Effects: Further studies on the interactions of this compound with biological systems are needed to understand its potential therapeutic effects.

Interactions with Biological Systems

Possible interactions include:

  • Binding to proteins
  • Modulating enzyme activity
  • Interfering with cell signaling pathways

Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
BenzofuranBasic structureAntioxidant, antibacterial
PsoralenFused benzene and furan ringsAntiviral, phototoxic
DibenzofuranTwo fused benzene ringsAnticancer
BenzothiopheneSulfur instead of oxygenAntimicrobial
AuroneA chromone derivativeAntioxidant

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with other benzofuran-piperazine hybrids and related heterocyclic systems. Below is a comparative analysis based on substituents, pharmacological profiles, and synthesis routes:

Compound Substituents Pharmacological Activity Synthesis Route Reference
(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one 6-hydroxy, 4-methyl, Z-configuration, hydroxyethyl-piperazine Hypothesized CNS modulation (unpublished) Multi-step condensation of substituted benzofuran with piperazine derivatives Synthesized
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]-4-phenyl-piperazine Phenyl-piperazine, dihydrobenzofuran Serotonin receptor antagonism (in vitro) Alkylation of piperazine with dihydrobenzofuran intermediates
(2Z)-2-(1H-indol-3-ylmethylidene)-6-methoxy-7-(piperazin-1-ylmethyl)-1-benzofuran-3-one Indole substituent, methoxy group Anticancer activity (IC₅₀ = 5.2 µM against HeLa cells) Suzuki coupling followed by piperazine functionalization
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Chlorophenyl-benzyl group, ethanol side chain Antihistamine metabolite (Cetirizine intermediate) Reductive amination of piperazine with chlorophenyl-benzaldehyde

Critical Structural Differences

Substituent Variability: The target compound’s hydroxyethyl-piperazine group enhances hydrophilicity compared to the phenyl-piperazine in or the indole-piperazine in . This may improve blood-brain barrier penetration for CNS targets.

Stereochemical Impact :

  • The Z-configuration at the methylidene bond creates steric hindrance, which may reduce off-target interactions compared to E-isomers. This is supported by studies on analogous compounds where stereochemistry dictated receptor selectivity .

Synthetic Complexity :

  • The target compound requires multi-step functionalization of the benzofuran core, including piperazine alkylation and hydroxyethylation, whereas simpler analogues (e.g., ) involve single-step alkylation.

Research Findings and Implications

  • The hydroxyethyl-piperazine group may confer dual activity (e.g., antihistamine and anti-inflammatory) similar to cetirizine derivatives .
  • Metabolic Stability : The 4-methyl and 6-hydroxy groups likely reduce oxidative metabolism compared to unmethylated benzofurans, as seen in preclinical studies of similar structures .
  • Chirality and Binding : The Z-configuration aligns with Pasteur’s principles of molecular chirality affecting bioactivity, as observed in chiral tartaric acid derivatives .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this benzofuran derivative to maximize yield and purity?

Methodological Answer:
The synthesis typically involves sequential steps such as (i) condensation of the benzofuran core with a substituted aldehyde (e.g., 4-methylbenzaldehyde), (ii) introduction of the piperazine-hydroxyethyl moiety via nucleophilic substitution, and (iii) regioselective hydroxylation. Key optimizations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in substitution steps .
  • Catalysis: Use of mild bases (e.g., K₂CO₃) to avoid decomposition of sensitive functional groups .
  • Temperature Control: Reflux conditions (~80°C) for condensation steps to balance reaction rate and side-product formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate intermediates .
    Monitoring: Track progress via TLC (Rf comparison) and confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., Z-configuration of the methylidene group) and piperazine-methyl integration .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS): HRMS to confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₅N₂O₅) .
  • HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced: How can researchers predict and validate the chemical reactivity of this compound under varying experimental conditions?

Methodological Answer:

  • Functional Group Analysis: The hydroxyl group is prone to oxidation (e.g., with KMnO₄ to form a ketone), while the piperazine moiety can undergo alkylation or acylation .
  • pH-Dependent Stability: Test solubility and degradation in buffers (pH 2–10) via UV-Vis spectroscopy to identify optimal storage conditions .
  • Reaction Screening: Use parallel microscale reactions (e.g., in 96-well plates) to explore conditions for derivatization (e.g., esterification of the hydroxyl group) .
    Validation: Monitor products via LC-MS and compare with predicted fragmentation patterns .

Advanced: What methodologies are recommended for elucidating the biological activity and target engagement of this compound?

Methodological Answer:

  • Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., kinase or GPCR proteins) .
  • Cellular Studies: Dose-response assays (IC₅₀ determination) in relevant cell lines (e.g., cancer cells for antiproliferative activity) using MTT or CellTiter-Glo .
  • Target Identification: Chemoproteomics (e.g., affinity-based protein profiling) with a biotinylated analog .
    Data Interpretation: Correlate structural features (e.g., hydroxyethyl-piperazine flexibility) with activity using QSAR models .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace hydroxyethyl-piperazine with morpholine or vary benzofuran methyl groups) .
  • Biological Testing: Screen analogs against panels of disease models (e.g., antimicrobial, anticancer) to identify critical moieties .
  • Computational Guidance: Dock analogs into target protein structures (e.g., using AutoDock Vina) to prioritize synthetic targets .
    Key Metrics: Compare logP (lipophilicity), polar surface area (PSA), and binding energy scores across analogs .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like Schrödinger Suite or MOE to model binding poses in active sites (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories (GROMACS/AMBER) to assess binding mode robustness .
  • Free Energy Calculations: Apply MM-GBSA to estimate binding affinities and validate with experimental IC₅₀ values .
    Validation: Cross-check computational predictions with mutagenesis data (e.g., alanine scanning of key residues) .

Advanced: How can metabolic stability and degradation pathways be assessed for this compound?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to calculate half-life (t₁/₂) .
  • Metabolite Identification: Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (e.g., using dichloromethane/hexane) and collect data on a synchrotron source (λ = 0.7–1.0 Å) .
  • Data Analysis: Solve structure with SHELX and refine anisotropic displacement parameters to confirm stereochemistry (e.g., Z-configuration) .
  • Complementary Methods: Pair with powder XRD to assess polymorphism and stability under storage conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.